molecular formula C16H21NO6 B000085 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one CAS No. 2520-38-9

8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one

Cat. No. B000085
CAS RN: 2520-38-9
M. Wt: 323.34 g/mol
InChI Key: COMTYGQAMQKQCJ-UHFFFAOYSA-N
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Description

The compound “8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with various functional groups attached at specific positions. These include methoxy groups and a dihydroxybutoxy group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups and the aromatic quinoline core. The methoxy groups might be susceptible to reactions involving nucleophilic substitution, while the dihydroxybutoxy group could potentially undergo reactions involving the hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Cytotoxic Activity

A study identified a new quinoline derivative, methyl 8-(3-methoxy-3-methylbutyl)-2-methylquinoline-4-carboxylate, isolated from Streptomyces sp. neau50. This compound showed cytotoxicity against the human lung adenocarcinoma cell line A549, suggesting potential use in cancer research and therapy (Wang et al., 2011).

Synthesis and Mechanistic Studies

Research on 8-methylquinoline derivatives, including synthesis and their interaction with other compounds, provides insights into their chemical properties and potential applications in pharmaceuticals and materials science. For instance, a study explored the synthesis of organorhodium(III) complexes of 8-methylquinoline, contributing to our understanding of organometallic chemistry (Nonoyama, 1974).

Antiparasitic and Antimalarial Activities

Several studies have investigated the antiparasitic and antimalarial activities of 8-aminoquinoline derivatives. These compounds, including variations like 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate, have been found effective in animal models of malaria and other parasitic diseases (Nanayakkara et al., 2008).

Antibacterial Activity

The synthesis and antimicrobial activity of certain 4-amino-8-methylquinolines have been explored, demonstrating slight antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibacterial agents (Meyer et al., 2001).

Quantum Entanglement and Diagnostic Applications

A study presented an analytical model to analyze the interaction between a moving nano molecule, including 6-Methoxy-8-[[6-Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, and a two-mode field for diagnosing human cancer cells, tissues, and tumors. This points to advanced applications in medical diagnostics and molecular physics (Alireza et al., 2019).

Antitumor Properties

Another study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as an antitumor lead, demonstrating high antiproliferative activity in tumor cell lines and potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties and potential biological activities .

properties

IUPAC Name

8-(2,3-dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(20,22-4)13(18)9-23-11-7-5-6-10-12(21-3)8-14(19)17(2)15(10)11/h5-8,13,18,20H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMTYGQAMQKQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585157
Record name 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one

CAS RN

2520-38-9
Record name 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one

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